3-Amino-2-Benzoyl-4-Methylthieno[2,3-B]pyridin-6-Ol
Description
Properties
Molecular Formula |
C15H12N2O2S |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3-amino-2-benzoyl-4-methyl-7H-thieno[2,3-b]pyridin-6-one |
InChI |
InChI=1S/C15H12N2O2S/c1-8-7-10(18)17-15-11(8)12(16)14(20-15)13(19)9-5-3-2-4-6-9/h2-7H,16H2,1H3,(H,17,18) |
InChI Key |
PNCPOBGZUHFDDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Biological Activity
3-Amino-2-benzoyl-4-methylthieno[2,3-b]pyridin-6-ol, also known as KI3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.
- Molecular Formula : C₁₅H₁₂N₂O₂S
- Molecular Weight : 284.33 g/mol
- Structure : The compound features a thieno[2,3-b]pyridine core with an amino group and a benzoyl substituent, which contributes to its biological activity .
Research indicates that this compound exhibits anti-proliferative properties primarily through the inhibition of phosphoinositide phospholipase C (PI-PLC). This inhibition disrupts phospholipid metabolism, leading to significant morphological changes in cancer cells, including membrane blebbing and altered metabolic pathways from lipid to glucose utilization .
Anti-Proliferative Effects
The compound has been evaluated for its anti-proliferative effects against various cancer cell lines:
| Cell Line | IC₅₀ (nM) | Activity Description |
|---|---|---|
| MDA-MB-231 | 120-130 | Significant growth inhibition observed |
| HCT116 | 120-130 | Comparable potency to other thieno[2,3-b]pyridine analogues |
| K562 | 0.70 | Induces G2/M phase accumulation |
In a study involving multiple thieno[2,3-b]pyridine derivatives, several compounds showed over 85% inhibition of cell growth in both MDA-MB-231 and HCT116 cell lines. The most potent analogs had IC₅₀ values ranging from 120 to 350 nM .
Cellular Effects
The compound's effect on the cell cycle was investigated using flow cytometry. Treatment with this compound resulted in a significant increase in the percentage of cells in the G2/M phase, indicating its role as a tubulin assembly inhibitor:
| Treatment Concentration (IC₅₀) | Percentage in G2/M Phase (%) |
|---|---|
| Control | 22.9 |
| Treated (0.70 μM) | 30.3 |
| Treated (0.90 μM) | 33.5 |
This data suggests that the compound selectively targets cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), which exhibited IC₅₀ values over 20 µM .
Case Studies
- Thymidylate Synthase Inhibition : A study highlighted the binding of KI3 to human thymidylate synthase (TS), indicating its potential as a therapeutic agent in cancer treatment by targeting key enzymes involved in DNA synthesis .
- Comparative Analysis with Other Compounds : In comparative studies with other thieno[2,3-b]pyridine derivatives, KI3 demonstrated superior anti-proliferative activity, reinforcing the importance of structural modifications for enhancing efficacy against cancer cell lines .
Comparison with Similar Compounds
Core Structural Differences
The thieno[2,3-b]pyridine core distinguishes this compound from related heterocycles:
- Bis-heterocyclic derivatives (e.g., bis-pyrazolothieno[2,3-b]thiophenes): These feature two fused thieno[2,3-b]thiophene units, leading to extended π-conjugation and higher molecular weights (e.g., ~400–500 g/mol) .
- Oxazolo[4,5-b]pyridines (e.g., methyl (E)-3-{2-[(1-benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate): These incorporate an oxazole ring fused to pyridine, increasing rigidity and altering electronic properties .
Substituent-Driven Properties
Q & A
Q. What strategies mitigate challenges in scaling up multi-step syntheses for this compound?
- Methodological Answer :
- Process Optimization : Replace toxic solvents (e.g., DMF) with 2-MeTHF in Pd-catalyzed steps. Use flow chemistry for exothermic reactions (e.g., cyclization) to improve safety and yield .
- Purification : Implement flash chromatography with gradient elution (hexane/EtOAc → 100% EtOAc) to isolate high-purity batches (>98% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
